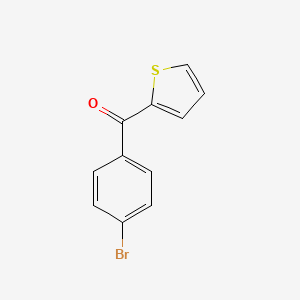

(4-Bromophenyl)(thiophen-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUPBKRQEURUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547664 | |

| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-65-0 | |

| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromophenyl)(thiophen-2-yl)methanone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (4-Bromophenyl)(thiophen-2-yl)methanone

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key heterocyclic ketone intermediate. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the compound's synthesis, characterization, reactivity, and utility. We will delve into the causality behind its chemical behavior and provide robust, validated protocols for its practical application.

Core Chemical Identity and Physicochemical Properties

This compound, with CAS Number 4160-65-0, is a diaryl ketone featuring a thiophene ring linked via a carbonyl group to a 4-bromophenyl moiety.[1] This unique structure makes it a valuable and versatile building block in organic synthesis. The electron-rich thiophene ring and the electron-withdrawing, yet synthetically versatile, bromophenyl group impart a distinct reactivity profile that is highly sought after in drug discovery and materials science.[2][3]

The core physicochemical properties are summarized below for rapid assessment and experimental planning.

| Property | Value | Source |

| CAS Number | 4160-65-0 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₇BrOS | Sigma-Aldrich[1] |

| Molecular Weight | 267.15 g/mol | Sigma-Aldrich[1] |

| Appearance | Yellow to Brown Solid | Sigma-Aldrich[1] |

| Purity | ≥ 95% | Sigma-Aldrich[1] |

| InChI Key | DDUPBKRQEURUSF-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Storage | Store at room temperature | Sigma-Aldrich[1] |

Synthesis Pathway: The Friedel-Crafts Acylation

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This electrophilic aromatic substitution is a cornerstone of aromatic chemistry, but its application to highly reactive heterocycles like thiophene requires careful control to ensure desired outcomes.

Mechanistic Rationale and Regioselectivity

The choice of Friedel-Crafts acylation is dictated by its efficiency in forming the crucial C-C bond between the aromatic rings and the carbonyl carbon. The reaction proceeds via an acylium ion electrophile, generated in situ from 4-bromobenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

A critical aspect of this synthesis is the high regioselectivity for acylation at the C2 position of the thiophene ring. This preference is not arbitrary; it is a direct consequence of the electronic structure of thiophene. Attack at the C2 position allows the positive charge of the resulting intermediate (the sigma complex) to be delocalized over three resonance structures. In contrast, attack at the C3 position results in an intermediate that can only be stabilized by two resonance forms.[4] The greater stability of the C2-attack intermediate means it is formed via a lower energy transition state, making substitution at this position the dominant reaction pathway.[4]

Caption: Workflow for Friedel-Crafts acylation synthesis.

Validated Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction, work-up, and purification to ensure high purity of the final product.

Materials:

-

Thiophene

-

4-Bromobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)

-

Hydrochloric Acid (HCl), 5% aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Hexane for recrystallization

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure the system is under an inert atmosphere (Nitrogen or Argon).

-

Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and the anhydrous solvent (e.g., CS₂). Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel.

-

Thiophene Addition: After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0°C. Causality Note: This order of addition (pre-forming the acyl chloride-AlCl₃ complex) is crucial to prevent polymerization and resinification of the highly reactive thiophene.[5]

-

Reaction: After the addition of thiophene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and brings the product into the organic layer.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent like ethanol or hexane to yield the final product as a yellow to brown solid.[1]

Structural Confirmation: A Spectroscopic Approach

Confirming the identity and purity of the synthesized compound is paramount. A multi-spectroscopic approach provides unambiguous structural elucidation.

Caption: 2D representation of the molecular structure.

| Spectroscopic Data | Expected Observations | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.9 ppm (m, 7H) | Complex multiplet in the aromatic region corresponding to the protons on the thiophene and bromophenyl rings. The distinct electronic environments lead to characteristic splitting patterns that confirm the substitution pattern. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~180-190 ppm (C=O)δ ~115-145 ppm (Ar-C) | A downfield signal for the ketone carbonyl carbon. Multiple signals in the aromatic region, including the carbon bearing the bromine (ipso-carbon) and the carbons of the thiophene ring, confirming the carbon skeleton.[6] |

| FT-IR (KBr or ATR) | ~1630-1650 cm⁻¹ (strong)~3100 cm⁻¹ (weak) | Strong, sharp absorption characteristic of the C=O stretch of a diaryl ketone. Weak C-H stretching for the aromatic rings. |

| Mass Spec. (EI) | m/z = 266/268 | Molecular ion peak showing a characteristic 1:1 isotopic pattern (M⁺, M⁺+2) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |

Rationale for Analysis: This combination of techniques provides a complete picture. NMR confirms the proton and carbon framework and connectivity. IR identifies the key carbonyl functional group. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine).[7]

Chemical Reactivity and Synthetic Potential

This compound is a trifunctional molecule. Its reactivity is centered around the carbonyl group, the C-Br bond, and the thiophene ring.

-

Carbonyl Group: The ketone can undergo standard carbonyl chemistry, such as reduction to a secondary alcohol (using NaBH₄) or conversion to an oxime. This site is a primary handle for further functionalization.

-

C-Br Bond: The bromine atom on the phenyl ring is a powerful synthetic lever. It is ideally positioned for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of diverse aryl, vinyl, or alkynyl groups, dramatically expanding the molecular complexity and enabling the synthesis of vast chemical libraries.[2]

-

Thiophene Ring: While less reactive than the C-Br bond towards cross-coupling, the thiophene ring can still undergo further electrophilic substitution, although the existing acyl group is deactivating. Its primary role is often as a stable, electron-rich bioisostere for a phenyl ring in medicinal chemistry applications.[8]

Applications in Research and Development

The utility of this compound stems from its role as a precursor to more complex molecules with significant biological activity or material properties.

-

Medicinal Chemistry: Thiophene-containing compounds are prevalent in pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][9] this compound serves as a key intermediate for synthesizing novel drug candidates. The thiophene moiety can engage in crucial interactions with biological targets, while the bromophenyl group provides a site for diversification to optimize potency, selectivity, and pharmacokinetic properties.[10]

-

Material Science: The conjugated system of the molecule makes it a building block for organic semiconductors and dyes.[10] By extending the conjugation through reactions at the bromine position, materials suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) can be developed.

Safety and Handling

Proper handling is essential when working with any chemical intermediate. Based on available Safety Data Sheets (SDS), the following precautions should be observed.

| Hazard Information | Precautionary Measures |

| Pictogram: Exclamation Mark[1] | Signal Word: Warning[1] |

| Hazard Statements: H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1][11]H319: Causes serious eye irritation.[1][11] | Prevention: P264: Wash hands and exposed skin thoroughly after handling.[11]P280: Wear protective gloves, eye protection, and face protection.[11] |

| Incompatible Materials: Strong oxidizing agents, strong bases.[12] | Storage: Store in a well-ventilated place. Keep container tightly closed.[11] |

| Disposal: Dispose of contents/container to an approved waste disposal plant.[13] | First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Trustworthiness in Practice: Always consult the most current Safety Data Sheet (SDS) from your specific supplier before handling this compound.[11][13] The information provided here is a summary and not a substitute for a full SDS.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its well-defined synthesis, predictable reactivity, and versatile structure make it a cornerstone intermediate for developing next-generation pharmaceuticals and advanced organic materials. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.

References

-

PubChem. (4-Bromothiophen-2-yl)(thiomorpholino)methanone. [Link]

-

Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

-

PubChem. (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone. [Link]

- Google Patents.

-

ResearchGate. (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

-

NIST WebBook. Methanone, (4-bromophenyl)phenyl-. [Link]

-

The Royal Society of Chemistry. Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. [Link]

- Google Patents.

-

ChemSynthesis. (4-bromophenyl)(4-nitrophenyl)methanone. [Link]

-

ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

-

Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]

-

Chemicalland21. 187963-92-4 | (4-Bromophenyl)(thiophen-3-yl)methanone. [Link]

-

PubMed Central. Therapeutic importance of synthetic thiophene. [Link]

-

PubMed Central. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]

-

SpectraBase. (+-)-(4-bromophenyl)[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanone. [Link]

-

PubMed Central. (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. [Link]

-

ResearchGate. (PDF) Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. [Link]

-

PubMed Central. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. [Link]

-

Oriental Journal of Chemistry. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

Sources

- 1. This compound | 4160-65-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. cognizancejournal.com [cognizancejournal.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanone (CAS: 4160-65-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Bromophenyl)(thiophen-2-yl)methanone, a key heterocyclic ketone intermediate. It details the compound's physicochemical properties, synthesis via Friedel-Crafts acylation, and in-depth spectroscopic characterization. The guide elucidates the compound's significant role as a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents through cross-coupling reactions. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, alongside an exploration of the biological significance of the thiophene-aryl ketone motif in drug discovery.

Introduction: The Strategic Importance of this compound

This compound, with CAS number 4160-65-0, is a diaryl ketone featuring a thiophene ring linked to a 4-bromophenyl group via a carbonyl bridge. This molecular architecture is of significant interest in synthetic and medicinal chemistry. The thiophene moiety, a sulfur-containing five-membered aromatic heterocycle, is a well-established pharmacophore present in numerous approved drugs, contributing to their biological activity through various molecular interactions.[1][2] The bromo-substituted phenyl ring serves as a crucial synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This reactivity allows for the facile introduction of diverse molecular fragments, making this compound a valuable scaffold for the construction of compound libraries in drug discovery programs. Its derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.[4][5]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its safe handling and effective use in research and development.

| Property | Value | Reference |

| CAS Number | 4160-65-0 | [6] |

| Molecular Formula | C₁₁H₇BrOS | [6] |

| Molecular Weight | 267.15 g/mol | [6] |

| Physical Form | Yellow to Brown Solid | [6] |

| Storage Temperature | Room temperature | [6] |

| InChI Key | DDUPBKRQEURUSF-UHFFFAOYSA-N | [6] |

Safety Information: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling. Work should be conducted in a well-ventilated fume hood.[6]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride.

Reaction Principle

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride. The electron-rich thiophene ring then attacks the acylium ion. The reaction exhibits high regioselectivity for the 2-position of the thiophene ring due to the superior stabilization of the positive charge in the resulting intermediate through resonance involving the sulfur atom's lone pair.[2]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 4160-65-0 [sigmaaldrich.com]

(4-Bromophenyl)(thiophen-2-yl)methanone synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, a key intermediate in the development of pharmaceuticals and functional materials. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the most effective synthetic strategies.

Introduction: Significance and Synthetic Overview

This compound serves as a versatile molecular scaffold. The thiophene moiety is a well-established bioisostere for the phenyl ring, often employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromophenyl group provides a reactive handle for further molecular elaboration, typically through metal-catalyzed cross-coupling reactions.

The synthesis of this diaryl ketone primarily revolves around two core strategies: the classical Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions. The choice of pathway is often dictated by factors such as scale, substrate availability, functional group tolerance, and environmental considerations. This guide will explore both approaches, providing the causal logic behind experimental choices to empower researchers in their synthetic design.

Part 1: The Friedel-Crafts Acylation Pathway

The most direct and atom-economical approach to this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This reaction is a cornerstone of electrophilic aromatic substitution.

Mechanism and Inherent Regioselectivity

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction of 4-bromobenzoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] Thiophene, being an electron-rich heterocycle, acts as the nucleophile.

A critical aspect of this reaction is its high regioselectivity. Electrophilic attack occurs preferentially at the C2 (α) position of the thiophene ring over the C3 (β) position. This preference is rooted in the superior resonance stabilization of the cationic intermediate (sigma complex or Wheland intermediate) formed upon C2 attack.[2] The positive charge in the C2-attack intermediate can be delocalized over three atoms, including the sulfur atom, whereas the intermediate from C3 attack has only two resonance contributors. This greater delocalization results in a lower activation energy for the C2-acylation pathway.[2]

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocol: Classical Lewis Acid Catalysis

This protocol describes a standard laboratory-scale synthesis using aluminum chloride.

Causality Behind Choices:

-

Stoichiometric AlCl₃: A stoichiometric amount of AlCl₃ is required because the catalyst complexes strongly with the carbonyl oxygen of the product ketone, rendering it inactive.[1] This complex must be hydrolyzed during workup to liberate the final product.

-

Anhydrous Conditions: AlCl₃ and 4-bromobenzoyl chloride are highly moisture-sensitive. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent decomposition of the reagents and catalyst.[3]

-

Controlled Temperature: The initial reaction is exothermic. Cooling to 0°C during the addition of reagents prevents side reactions and thermal decomposition of the sensitive thiophene ring by the strong Lewis acid.[3]

Step-by-Step Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

Thiophene Addition: Dissolve thiophene (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. The mixture will typically darken.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride and the product complex. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.[4][5]

Greener Alternatives: Solid Acid Catalysts

The use of traditional Lewis acids like AlCl₃ poses several environmental and handling challenges, including the production of large volumes of acidic aqueous waste and the corrosive nature of the catalyst.[6] To address this, solid acid catalysts, particularly zeolites (e.g., Hβ, HZSM-5), have emerged as effective, reusable alternatives for the acylation of thiophene.[6][7]

Advantages of Zeolites:

-

Recoverable and Reusable: The catalyst can be recovered by simple filtration and reused after regeneration, reducing waste and cost.[6]

-

Reduced Waste: Workup is significantly simplified, avoiding the hazardous quenching step required for AlCl₃.

-

Shape Selectivity: The porous structure of zeolites can enhance selectivity for the desired product.

Part 2: Palladium-Catalyzed Cross-Coupling Strategies

For syntheses requiring high functional group tolerance or milder conditions, palladium-catalyzed cross-coupling reactions provide a powerful alternative to Friedel-Crafts chemistry.

Acylative Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[8] In its acylative variant, an organoboron reagent is coupled with an acyl chloride.[9][10] For the target molecule, this could involve reacting thiophene-2-boronic acid with 4-bromobenzoyl chloride or 4-bromophenylboronic acid with thiophene-2-carbonyl chloride. The former is more common due to the commercial availability of the starting materials.

The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the ketone and regenerate the Pd(0) catalyst.[11]

Caption: Acylative Suzuki-Miyaura coupling cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality Behind Choices:

-

Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a phosphine ligand are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8]

-

Solvent System: Often a mixture of an organic solvent (e.g., toluene, dioxane) and water is used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

-

Setup: To a Schlenk flask, add thiophene-2-boronic acid (1.2 eq.), a base such as potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

-

Substrate Addition: Add 4-bromobenzoyl chloride (1.0 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure ketone.

Part 3: Comparative Analysis and Data

The selection of a synthetic route depends on a careful evaluation of various factors.

| Feature | Friedel-Crafts Acylation (AlCl₃) | Acylative Suzuki-Miyaura Coupling |

| Starting Materials | Thiophene, 4-bromobenzoyl chloride | Thiophene-2-boronic acid, 4-bromobenzoyl chloride |

| Catalyst | Stoichiometric AlCl₃ | Catalytic Pd complex (1-5 mol%) |

| Reaction Conditions | Anhydrous, 0°C to RT | 80-100°C, often aqueous/organic mix |

| Yields | Generally good (60-85%) | Often very high (>85%)[11] |

| Pros | High atom economy, inexpensive reagents | High functional group tolerance, mild conditions, catalytic |

| Cons | Requires stoichiometric catalyst, harsh/corrosive, generates significant acidic waste, limited functional group tolerance | More expensive catalyst, potential for heavy metal contamination, requires pre-functionalized starting material |

Part 4: Purification and Characterization

Purification: The primary method for purifying the crude this compound is recrystallization , typically from ethanol or isopropanol. For higher purity or removal of closely related impurities, flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is effective.

Characterization: The identity and purity of the final compound are confirmed by standard analytical techniques.

-

Appearance: Yellow to brown solid.[4]

-

Molecular Weight: 267.15 g/mol .[4]

-

¹H NMR: Characteristic signals for the aromatic protons on both the bromophenyl and thiophene rings.

-

¹³C NMR: A distinct signal for the ketone carbonyl carbon (~180-190 ppm) and signals for the aromatic carbons.

-

Mass Spectrometry: The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).

-

Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the ketone, typically around 1630-1650 cm⁻¹.

Conclusion

The synthesis of this compound is readily achievable through well-established methodologies. The classical Friedel-Crafts acylation offers a direct, atom-economical route, particularly suitable for large-scale synthesis where cost is a primary driver. However, its reliance on stoichiometric, harsh Lewis acids necessitates careful handling and generates considerable waste. For laboratory-scale synthesis, especially in the context of complex molecule construction, the acylative Suzuki-Miyaura coupling provides a superior alternative, offering milder conditions, broader functional group compatibility, and consistently high yields. The choice between these pathways ultimately represents a trade-off between cost-efficiency and chemical versatility.

References

-

Li, J., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal. Available at: [Link]

-

Della Penna, A., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Catalysts. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

-

Shaikh, R., et al. (2020). Transition-Metal Catalyzed Coupling Reactions for the Synthesis of (Het)aryl Ketones: An Approach from their Synthesis to Biological Perspectives. ResearchGate. Available at: [Link]

-

Tan, Y., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Available at: [Link]

-

Tan, Y., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. ChemRxiv. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available at: [Link]

-

de la Torre, M., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules. Available at: [Link]

- Hartough, H. D. (1947). Acylation of thiophene. Google Patents.

-

Wang, Y., et al. (2013). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]

-

Su, W., et al. (2005). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Zenodo. Available at: [Link]

-

Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

- Hartough, H. D., & Kosak, A. I. (1949). Acylation of thiophene. Google Patents.

-

Wikipedia. (n.d.). Stille reaction. Available at: [Link]

-

Manrique, E., et al. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

-

Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PubMed. Available at: [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. This compound | 4160-65-0 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic data of (4-Bromophenyl)(thiophen-2-yl)methanone

An In-Depth Spectroscopic Guide to (4-Bromophenyl)(thiophen-2-yl)methanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a diaryl ketone with the CAS Number 4160-65-0, serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and materials science compounds.[1][2] Its structure, featuring a brominated phenyl ring linked to a thiophene moiety via a carbonyl group, imparts specific chemical properties that are reflected in its spectroscopic data.

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data analysis. The molecular formula for this compound is C₁₁H₇BrOS, and its molecular weight is approximately 267.15 g/mol .[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the molecule.

Expert Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, particularly if solubility in CDCl₃ is limited.[5] A standard 400 MHz or 500 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns of the aromatic protons.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by signals in the aromatic region (7.0-8.0 ppm). The protons on the thiophene ring are deshielded by the carbonyl group and influenced by the ring sulfur, leading to distinct chemical shifts and coupling constants. The 4-bromophenyl ring protons exhibit a characteristic AA'BB' system, appearing as two doublets.

Data below is predicted based on analysis of analogous compounds such as Phenyl(thiophen-2-yl)methanone and (4-Bromophenyl)(phenyl)methanone.[6]

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' (Thiophene) | 7.85 - 7.95 | dd | ~3.8, 1.1 |

| H-3' (Thiophene) | 7.70 - 7.80 | dd | ~4.9, 1.1 |

| H-2, H-6 (Bromophenyl) | 7.65 - 7.75 | d | ~8.5 |

| H-3, H-5 (Bromophenyl) | 7.55 - 7.65 | d | ~8.5 |

| H-4' (Thiophene) | 7.10 - 7.20 | dd | ~4.9, 3.8 |

Expected ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing significantly downfield. The carbon attached to the bromine atom (C-4) is also readily identifiable.

Data below is predicted based on analysis of analogous compounds.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Ketone) | ~187.5 |

| C-2' (Thiophene) | ~143.0 |

| C-1 (Bromophenyl) | ~136.5 |

| C-5' (Thiophene) | ~135.0 |

| C-3' (Thiophene) | ~134.5 |

| C-3, C-5 (Bromophenyl) | ~131.9 |

| C-2, C-6 (Bromophenyl) | ~131.0 |

| C-4' (Thiophene) | ~128.2 |

| C-4 (Bromophenyl) | ~127.5 |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound solid.[3]

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the most prominent feature is the strong absorption of the carbonyl (C=O) group.

Expert Rationale and Interpretation

The key diagnostic band is the C=O stretch. In a simple aliphatic ketone, this appears around 1715 cm⁻¹. However, in this molecule, the carbonyl is conjugated with both the bromophenyl and thiophene aromatic rings. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretch is expected in the 1640-1660 cm⁻¹ range. Other important vibrations include the aromatic C=C stretching, C-H stretching, and the C-Br stretching in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1640 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| Thiophene Ring Vibrations | ~1410, ~850 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Note: IR data for the similar compound benzo[d]thiazol-2-yl(4-bromophenyl)methanone shows a strong C=O stretch at 1641 cm⁻¹, supporting the predicted range.[8]

Standard Protocol for KBr Pellet Method

The KBr pellet technique is a robust method for analyzing solid samples, ensuring a uniform dispersion of the analyte in an IR-transparent matrix.

-

Sample Preparation: Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Gently grind the KBr alone first in an agate mortar to create a fine powder. Add the sample and continue grinding the mixture for 1-2 minutes until it is a homogenous, fine powder. This step is crucial to reduce particle size and minimize light scattering.

-

Pellet Formation: Transfer a small amount of the powder into a pellet die. Assemble the die and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes.

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be clear and translucent. If it is opaque or brittle, the sample concentration may be too high or the powder was not ground finely enough.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen if necessary.

-

Spectrum Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum (typically an average of 16-32 scans) at a resolution of 4 cm⁻¹. The final spectrum is automatically ratioed against the background.

FT-IR KBr Pellet Preparation Workflow

Caption: Workflow for FT-IR sample analysis via KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, the most notable feature is the isotopic signature of bromine.

Expert Rationale and Interpretation

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This provides a definitive marker for the presence of bromine in the molecule and its fragments.

Under Electron Ionization (EI), the molecule will first form a molecular ion (M⁺˙). The primary fragmentation pathway involves the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Structure | Description |

| 266 | 268 | [C₁₁H₇⁷⁹BrOS]⁺˙ | Molecular Ion (M⁺˙) |

| 183 | 185 | [C₇H₄⁷⁹BrO]⁺ | 4-Bromobenzoyl cation |

| 155 | 157 | [C₆H₄⁷⁹Br]⁺ | 4-Bromophenyl cation |

| 111 | - | [C₅H₃OS]⁺ | Thiophen-2-carbonyl cation |

| 83 | - | [C₄H₃S]⁺ | Thienyl cation |

Standard Protocol for EI-MS Analysis

-

Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Proposed EI-MS Fragmentation Pathway

Caption: Proposed fragmentation of the molecular ion in EI-MS.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Copper-Catalyzed Aerobic Oxidative Cross-Coupling of Aldehydes with H-Phosphonates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H functionalization. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Visible-Light-Induced Synthesis of Flavones from 2-Hydroxychalcones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Palladium-catalyzed aminocarbonylation of aryl halides with morpholine using N-formylsaccharin as a CO surrogate. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromothiophen-2-yl)(thiomorpholino)methanone. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]

-

IAR J Med Sci. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

-

PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. journalwjarr.com [journalwjarr.com]

- 3. This compound | 4160-65-0 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-bromophenyl)(thiophen-2-yl)methanone, a key heterocyclic ketone scaffold. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and its significant role as a versatile building block in the landscape of medicinal chemistry and drug discovery. The insights provided are curated to support professionals in leveraging this compound for the rational design and development of novel therapeutic agents.

Core Chemical Identity: Nomenclature and Synonyms

Establishing a precise chemical identity is the foundation of all scientific inquiry. This compound is systematically named according to IUPAC conventions, reflecting its core structure: a methanone (ketone) bridge connecting a 4-bromophenyl ring and a thiophen-2-yl ring.

Due to its utility and presence in various chemical catalogs, the compound is known by several synonyms. A clear understanding of this nomenclature is critical for accurate literature searches and material procurement.

-

Preferred IUPAC Name: this compound[1]

-

Common Synonyms:

Physicochemical and Structural Properties

The compound's physical and chemical characteristics dictate its behavior in experimental settings, from reaction kinetics to physiological interactions. It typically presents as a yellow to brown solid at room temperature.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇BrOS | [2] |

| Molecular Weight | 267.15 g/mol | [2] |

| Physical Form | Yellow to Brown Solid | |

| Typical Purity | ≥95% | [2] |

| InChI | 1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | [2] |

| InChIKey | DDUPBKRQEURUSF-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD09891233 |

Synthesis Pathway: Electrophilic Acylation

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This reaction is a cornerstone of aromatic chemistry, providing a reliable method for forming carbon-carbon bonds to an aromatic ring.

Mechanistic Rationale

The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical. The catalyst coordinates to the carbonyl oxygen of the 4-bromobenzoyl chloride, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion. Thiophene, being an electron-rich heterocycle, readily undergoes electrophilic substitution, preferentially at the C2 position due to greater resonance stabilization of the sigma complex intermediate compared to substitution at C3. The subsequent deprotonation of this intermediate restores aromaticity, yielding the final ketone product.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure and must be adapted and optimized based on laboratory-specific equipment and safety protocols.

-

Reactor Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add thiophene (1.0 eq.) and a dry, inert solvent such as dichloromethane (DCM).

-

Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in portions, ensuring the internal temperature does not exceed 10 °C.

-

Acylating Agent Addition: Prepare a solution of 4-bromobenzoyl chloride (1.05 eq.) in dry DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by flash column chromatography to obtain the pure this compound.

Significance in Medicinal Chemistry and Drug Discovery

The title compound is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry. Its structure contains two key pharmacophoric elements: the thiophene ring and the 4-bromophenyl moiety, both of which are prevalent in a wide range of biologically active molecules.[4][5]

The Thiophene Ring as a Phenyl Bioisostere

Thiophene is frequently employed as a bioisosteric replacement for a phenyl ring in drug design.[5] This substitution can significantly improve a compound's physicochemical properties, metabolic stability, and binding affinity.[5] The sulfur atom can act as a hydrogen bond acceptor, potentially introducing new, beneficial interactions with biological targets.[5] Thiophene-containing molecules have demonstrated a vast array of pharmacological activities and are found in numerous marketed drugs.[5]

The 4-Bromophenyl Moiety: A Versatile Chemical Handle

The bromine atom on the phenyl ring is a particularly valuable feature for drug development professionals. It serves two primary purposes:

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can enhance binding affinity and selectivity.

-

Synthetic Handle for Library Generation: More importantly, the aryl bromide is a perfect substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[6] This allows for the rapid diversification of the core scaffold, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies. For instance, reacting the bromide with various boronic acids via a Suzuki coupling can introduce a wide range of different aryl or heteroaryl groups.[6]

Role as a Precursor in Drug Development

This scaffold is a key intermediate in the synthesis of more complex molecules targeting a variety of diseases. For example, related aminothiophene derivatives serve as building blocks for novel agents in oncology and neurology.[7] The core structure is found in precursors to molecules designed as kinase inhibitors, receptor antagonists, and antimicrobial agents.[5][7][8]

Caption: Role of the scaffold in generating diverse compound libraries for drug discovery.

Safety and Handling

According to available safety data, this compound is classified with a "Warning" signal word. It is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical entity for research and development. Its well-defined structure, accessible synthesis, and, most importantly, the combined pharmacophoric potential of its thiophene and bromophenyl moieties make it an exceptionally versatile platform. Its true power lies in its utility as a foundational building block, enabling chemists to rapidly generate diverse molecular architectures for screening and to rationally design the next generation of therapeutic agents.

References

-

(4-Bromothiophen-2-yl)(thiomorpholino)methanone | C9H10BrNOS2 - PubChem. [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. [Link]

-

(4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4 - Matrix Fine Chemicals. [Link]

-

(4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone - PubChem. [Link]

-

(4-bromophenyl)(4-nitrophenyl)methanone - 40292-15-7 - ChemSynthesis. [Link]

-

N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC - NIH. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC - PubMed Central. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. [Link]

- Synthetic method of 4-bromobenzo [ b ] thiophene - Google P

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. [Link]

Sources

- 1. (4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4 [matrix-fine-chemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 4160-65-0 [chemicalbook.com]

- 4. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiophene Ketone Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Thiophene-Containing Ketones

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs, spanning therapeutic areas from infectious diseases to oncology and central nervous system disorders.[1] The thiophene ring's unique electronic properties, including its electron-rich nature and ability to act as a bioisosteric replacement for a phenyl group, allow for favorable interactions with a wide array of biological targets.[1] When the thiophene nucleus is functionalized with a ketone moiety, a powerful pharmacophore emerges, giving rise to a class of compounds with diverse and potent biological activities. This guide provides a comprehensive technical overview of the antimicrobial, anticancer, and anti-inflammatory properties of thiophene-containing ketones, complete with mechanistic insights and detailed experimental protocols to empower researchers in the field of drug discovery and development.

Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Thiophene-containing ketones have emerged as a promising class of antimicrobial agents with activity against a spectrum of pathogens, including drug-resistant strains.

Mechanism of Action: Disrupting Bacterial Integrity

The antimicrobial efficacy of thiophene-containing ketones is often attributed to their ability to compromise the bacterial cell membrane.[3] This disruption of the membrane's structural integrity leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[3] Furthermore, some thiophene derivatives have been shown to interfere with essential bacterial enzymes and outer membrane proteins (OMPs), further contributing to their bactericidal or bacteriostatic effects.[3][4]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent. The following table summarizes the MIC values of representative thiophene-containing compounds against various bacterial strains.

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

| Thiophene Derivative 4 | Acinetobacter baumannii (Colistin-Resistant) | 4 | [3] |

| Escherichia coli (Colistin-Resistant) | 16 | [3] | |

| Thiophene Derivative 5 | Acinetobacter baumannii (Colistin-Resistant) | 4 | [3] |

| Escherichia coli (Colistin-Resistant) | 16 | [3] | |

| Thiophene Derivative 8 | Acinetobacter baumannii (Colistin-Resistant) | 16 | [3] |

| Escherichia coli (Colistin-Resistant) | 16 | [3] | |

| Benzyl bromide (1c) | Streptococcus pyogenes | 0.5 | [5] |

| Enterococcus faecalis | 2 | [5] | |

| Staphylococcus aureus | 4 | [5] | |

| Klebsiella pneumoniae | 4 | [5] | |

| Salmonella typhi | 4 | [5] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the MIC of thiophene-containing ketones.

1. Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the thiophene-containing ketone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Caption: Workflow for MIC determination using broth microdilution.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Thiophene-containing ketones have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[6][7] Their anticancer effects are often mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Mechanism of Action: Triggering the Apoptotic Cascade

Several thiophene derivatives have been shown to induce apoptosis through the intrinsic pathway.[8][9] This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the subsequent activation of executioner caspases, such as caspase-3 and -7.[8][9] Furthermore, these compounds can modulate key signaling pathways involved in cell survival and proliferation, such as the AKT and MAPK pathways, to favor apoptosis.[10]

Quantitative Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various thiophene-containing compounds against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1m | MCF-7 (Breast Cancer) | 0.09 | [1] |

| Compound F8 | CCRF-CEM (Leukemia) | 2.89 | [8][11] |

| Compound 2b | Hep3B (Liver Cancer) | 5.46 | [6] |

| Compound 2d | Hep3B (Liver Cancer) | 8.85 | [6] |

| Compound 2e | Hep3B (Liver Cancer) | 12.58 | [6] |

| Compound 480 | HeLa (Cervical Cancer) | 12.61 | [12] |

| Hep G2 (Liver Cancer) | 33.42 | [12] | |

| SB-200 | MCF-7 (Breast Cancer) | <30 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the thiophene-containing ketone in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C.

4. Formazan Solubilization:

-

Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Simplified signaling pathway of apoptosis induction by thiophene-containing ketones.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. Thiophene-containing ketones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

A primary mechanism of the anti-inflammatory action of many thiophene derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[13] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] By selectively inhibiting COX-2 over its constitutive isoform, COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of several thiophene-containing compounds.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound VIIa | 0.29 | 19.5 | 67.2 | [13] |

| Celecoxib (Reference) | 0.42 | 14.2 | 33.8 | [13] |

| Compound 5b | 5.45 | >50 | 8.37 | [15] |

| PKD-P14 | 5.3 | >100 | >18.8 | [16] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method for assessing the COX-2 inhibitory activity of thiophene-containing ketones.

1. Enzyme and Substrate Preparation:

-

Use a commercially available human recombinant COX-2 enzyme.

-

Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

2. Assay Procedure:

-

In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound (thiophene-containing ketone) at various concentrations.

-

Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

3. Detection:

-

Stop the reaction by adding a solution of hydrochloric acid.

-

Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

4. Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-containing ketones is highly dependent on the nature and position of substituents on both the thiophene ring and the ketone moiety. For instance, in the context of anticancer activity, the length of an alkyl chain in the tail part of certain thiophene carboxamide analogs significantly affects their growth inhibitory activity.[17] Similarly, for anti-inflammatory action, specific substitutions on the thiophene ring can enhance COX-2 selectivity. A thorough understanding of SAR is crucial for the rational design of more potent and selective thiophene-based therapeutic agents.[18]

Conclusion and Future Perspectives

Thiophene-containing ketones represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanisms of action. The development of advanced drug delivery systems, such as nano-formulations, could also enhance the therapeutic potential of these compounds by improving their bioavailability and reducing potential off-target effects.[13] The continued exploration of this privileged chemical space holds great promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

-

Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. MedChemComm (RSC Publishing). [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

-

Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. PubMed. [Link]

-

Cytotoxicity of thiophene derivatives. (A) IC 50 of the thiophene... ResearchGate. [Link]

-

Ligands and metal complexes with antimicrobial activity based on 2‐acetylthiophene or thiophene‐containing acids. ResearchGate. [Link]

-

Thiophene‐sulfonamides as antimicrobial agents. ResearchGate. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC - PubMed Central. [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC - NIH. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

-

Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. PubMed. [Link]

-

The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. PMC - NIH. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

-

Philadelphia University describes new COX-2 inhibitors. BioWorld. [Link]

-

Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University - Science. [Link]

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

(PDF) Synergy of Physico-chemical and Biological Experiments for Developing a Cyclooxygenase-2 Inhibitor. ResearchGate. [Link]

-

(PDF) Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. ResearchGate. [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Thiophene and Its Derivatives. Request PDF. [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Semantic Scholar. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]